1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAAFIXXWDVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228858 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749930-45-8 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749930-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and cyclopentanecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include sodium iodide, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the type of reaction, such as substituted phenyl derivatives, ketones, or alcohols.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile with key analogs, highlighting structural variations, physicochemical properties, and synthesis methods.
Structural and Functional Analysis
- Ring Size and Substituent Effects: The cyclopentane ring in the target compound contrasts with the cyclopropane ring in 1-(4-bromo-2-methylphenyl)cyclopropanecarbonitrile, which confers greater ring strain and reactivity . Replacement of the carbonitrile group with a ketone (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) alters polarity and hydrogen-bonding capacity, influencing bioavailability .
Thermal and Spectral Properties :
- The melting point of (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (133–134°C) suggests higher crystallinity compared to nitrile derivatives, likely due to extended conjugation .
Biological Activity
1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure, which includes a cyclopentanecarbonitrile core and a phenyl ring substituted with bromine and fluorine atoms. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11BrFN
- Molecular Weight : 268.12 g/mol
- Structure : The compound features a cyclopentanecarbonitrile group, with bromine and fluorine substituents on the phenyl ring, which may influence its biological interactions.
Research indicates that this compound interacts with specific molecular targets, potentially including proteins and enzymes. The following mechanisms have been proposed:
- Lipophilicity Enhancement : The presence of the fluorine atom increases the lipophilicity of the compound, which may enhance its membrane permeability and facilitate cellular uptake.
- Hydrogen Bonding : The nitrile group can engage in hydrogen bonding with amino acid residues in proteins, which may modulate enzyme activity or receptor binding.
- Aromatic Interactions : The compound's phenyl group allows for π-π stacking interactions that could influence various biochemical pathways.
Biological Activity
This compound has shown promise in various biological assays:
- Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways. Its unique structure allows it to fit into active sites of enzymes, potentially altering their function.
- Pharmacological Applications : Due to its structural characteristics, the compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases associated with α-synuclein aggregation, such as Parkinson's disease and Alzheimer's disease .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopentanecarbonitrile | C12H12ClN | Contains chlorine instead of bromine |
| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | C12H12FN | Contains only fluorine as a substituent |
| 1-(4-Methylphenyl)cyclopentanecarbonitrile | C13H14N | Methyl group enhances lipophilicity |
These comparisons highlight how variations in substituents can significantly impact the biological activity and reactivity of similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could effectively counteract the toxic properties associated with α-synuclein, suggesting a potential role in neuroprotection against diseases like Parkinson's .
- Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes linked to inflammatory pathways, indicating its potential as an anti-inflammatory agent.
- Cellular Uptake Assays : Research has indicated enhanced cellular uptake due to its lipophilic nature, which could lead to increased efficacy in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromo-2-fluorophenyl)cyclopentanecarbonitrile?
The synthesis typically involves halogenated aryl precursors and cyclopentane intermediates. A multi-step approach may include:
- Nucleophilic substitution : Introducing the bromo-fluorophenyl group via coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Cyclization : Formation of the cyclopentane ring through intramolecular alkylation or cycloaddition under controlled temperatures (e.g., 50–80°C) .
- Nitrilization : Conversion of a carboxylic acid intermediate to the carbonitrile group using reagents like POCl₃ or NH₃ . Key challenges include regioselectivity in halogen placement and minimizing side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Identifies substituent positions on the phenyl and cyclopentane rings. For example, deshielded protons near electronegative groups (Br, F) show distinct splitting patterns .
- FT-IR : Confirms the presence of the nitrile group (C≡N stretch ~2200–2260 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₁₂H₁₀BrF₃N) and isotopic patterns from bromine .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogous biphenyl structures .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Storage : In airtight containers at 2–8°C, away from ignition sources .
- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine influence reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in nucleophilic substitutions (e.g., SNAr) due to its moderate electronegativity and polarizability .
- Fluorine : Enhances electron-withdrawing effects via inductive stabilization, directing electrophilic attacks to meta/para positions .
- Synergistic Impact : The ortho-fluorine and para-bromine arrangement creates steric hindrance, favoring selective mono-functionalization over di-substitution .
Q. How can researchers resolve contradictions in observed vs. computational spectroscopic data?
- Step 1 : Cross-validate experimental NMR/IR with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments .
- Step 2 : Analyze crystal packing effects (via X-ray) if solid-state vs. solution data diverge .
- Step 3 : Re-examine solvent polarity and temperature effects on dynamic processes (e.g., ring puckering) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation : Trace intermediates (e.g., dehalogenated byproducts) require rigorous purification via column chromatography or recrystallization .
- Reaction Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent systems (e.g., DMF vs. THF) to improve yields >80% .
- Quality Control : Use HPLC-MS to detect impurities at <0.1% thresholds, critical for pharmacological applications .
Q. How does this compound compare to structural analogs in medicinal chemistry?
- Bioactivity : The nitrile group enhances binding to cysteine residues in enzyme active sites, while bromine improves lipophilicity (logP ~3.5) for membrane penetration .
- Analog Studies : Replace bromine with chlorine (lower steric bulk) or fluorine (enhanced metabolic stability) to tune pharmacokinetics .
- Toxicity : Fluorine reduces hepatotoxicity compared to non-halogenated analogs, as shown in in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
